N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine
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Overview
Description
N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C₁₃H₂₅NO and a molecular weight of 211.34 g/mol . This compound is characterized by a cyclopentyl group attached to a cyclohexane ring, which is further substituted with a methoxymethyl group and an amine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the methoxymethyl group: This step involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of the cyclopentyl group: This can be done through a Grignard reaction or other alkylation methods.
Introduction of the amine group: This step involves the use of ammonia or an amine source under reductive amination conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure the highest efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-4-(methyl)cyclohexan-1-amine
- N-cyclopentyl-4-(ethoxymethyl)cyclohexan-1-amine
- N-cyclopentyl-4-(hydroxymethyl)cyclohexan-1-amine
Uniqueness
N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .
Properties
CAS No. |
920280-54-2 |
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Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H25NO/c1-15-10-11-6-8-13(9-7-11)14-12-4-2-3-5-12/h11-14H,2-10H2,1H3 |
InChI Key |
ZNCCQHLYUBDKHA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCC(CC1)NC2CCCC2 |
Origin of Product |
United States |
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